2-Heptanol-d5
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Overview
Description
2-Heptanol-d5: is a deuterated form of 2-Heptanol, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of reaction mechanisms and metabolic pathways. The molecular formula of this compound is C7H11D5O, and it has a molecular weight of 121.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptanol-d5 can be synthesized through the deuteration of 2-Heptanol. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of 2-Heptanone in the presence of deuterium gas. The reaction is typically carried out under high pressure and temperature conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuteration process is carefully controlled to ensure the replacement of hydrogen atoms with deuterium without affecting the overall structure of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Heptanol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-Heptanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to heptane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions
Major Products:
Oxidation: 2-Heptanone.
Reduction: Heptane.
Substitution: Various substituted heptanes depending on the nucleophile used
Scientific Research Applications
2-Heptanol-d5 is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: In metabolic studies to trace the pathways of alcohol metabolism.
Medicine: In pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: In the production of deuterated solvents and reagents for various applications
Mechanism of Action
The mechanism of action of 2-Heptanol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions due to the kinetic isotope effect. This property is particularly useful in studying reaction mechanisms and metabolic pathways. The compound can also induce necroptosis in cancer cells by up-regulating tumor necrosis factor-alpha and receptor-interacting protein kinases, while down-regulating caspases and increasing reactive oxygen species accumulation .
Comparison with Similar Compounds
2-Heptanol: The non-deuterated form of 2-Heptanol-d5.
1-Heptanol: An isomer with the hydroxyl group on the first carbon.
3-Heptanol: An isomer with the hydroxyl group on the third carbon
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms and metabolic pathways. Additionally, the kinetic isotope effect of deuterium can slow down certain reactions, providing insights into reaction dynamics .
Properties
Molecular Formula |
C7H16O |
---|---|
Molecular Weight |
121.23 g/mol |
IUPAC Name |
6,6,7,7,7-pentadeuterioheptan-2-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/i1D3,3D2 |
InChI Key |
CETWDUZRCINIHU-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(C)O |
Canonical SMILES |
CCCCCC(C)O |
Origin of Product |
United States |
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